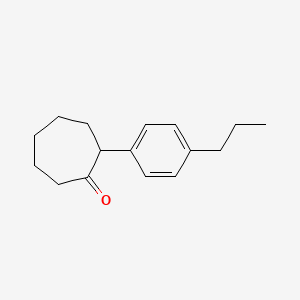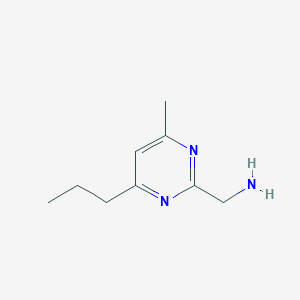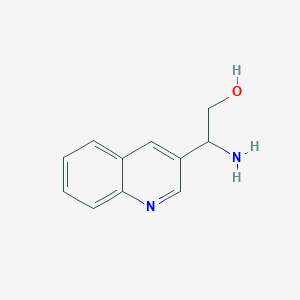![molecular formula C15H23N3O B13531557 1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and a dimethylpropanone moiety
准备方法
The synthesis of 1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the reaction of 2-aminophenylpiperazine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
化学反应分析
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and acetone. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various substituted piperazines, alcohols, ketones, and carboxylic acids.
科学研究应用
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cell signaling pathways.
Pathways Involved: It can modulate the activity of G-protein-coupled receptors, ion channels, and other key proteins, leading to changes in cellular functions and physiological responses.
相似化合物的比较
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one and 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone share structural similarities but differ in their functional groups and chemical properties
Uniqueness: The presence of the dimethylpropanone moiety in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C15H23N3O |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3 |
InChI 键 |
LZPZSFYYCVDFGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)







